4'-Methylacetophenone-d3: A Technical Overview of its Chemical Properties and Structure
4'-Methylacetophenone-d3: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylacetophenone-d3 is a deuterated isotopologue of 4'-methylacetophenone, a common organic compound used in various industrial and research applications. The substitution of three hydrogen atoms with deuterium on the methyl group of the acetyl moiety makes it a valuable internal standard for mass spectrometry-based quantitative analysis. Its structural similarity to the parent compound ensures similar chemical and physical behavior, while the mass difference allows for clear differentiation in mass spectrometric analyses. This guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for 4'-Methylacetophenone-d3.
Chemical and Physical Properties
The physicochemical properties of 4'-Methylacetophenone-d3 are primarily dictated by its non-deuterated counterpart. The introduction of deuterium has a negligible effect on most bulk physical properties but is significant for mass-sensitive analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₇D₃O | N/A |
| Molecular Weight | 137.20 g/mol | N/A |
| IUPAC Name | 1-(4-(methyl-d3)phenyl)ethan-1-one | N/A |
| CAS Number | 114379-92-9 | N/A |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 226 °C (lit.) | [2] |
| Melting Point | 22-24 °C (lit.) | [2] |
| Density | 1.005 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 82 °C (closed cup) | [2] |
| Solubility | Insoluble in water | [4] |
| Vapor Pressure | 0.52 hPa at 25 °C |
Note: Some physical properties are for the non-deuterated 4'-Methylacetophenone and are expected to be very similar for the deuterated analog.
Chemical Structure
4'-Methylacetophenone-d3 consists of a phenyl ring substituted with an acetyl group and a deuterated methyl group at the para (4') position. The core structure is an aromatic ketone.
Caption: Chemical structure of 4'-Methylacetophenone-d3.
Experimental Protocols
Synthesis
The synthesis of 4'-Methylacetophenone-d3 would likely follow a similar pathway to its non-deuterated analog, which is commonly synthesized via a Friedel-Crafts acylation of toluene.[5] To introduce the deuterium atoms, a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride, would be reacted with toluene in the presence of a Lewis acid catalyst like aluminum chloride.
A generalized workflow for the synthesis is as follows:
Caption: Generalized workflow for the synthesis of 4'-Methylacetophenone-d3.
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the identity and purity of 4'-Methylacetophenone-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. The characteristic singlet for the acetyl methyl group in the non-deuterated compound (around 2.5 ppm) would be absent.
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²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the -CD₃ group.
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¹³C NMR: The carbon NMR spectrum would show the expected signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon. The signal for the deuterated methyl carbon would appear as a multiplet due to coupling with deuterium.
A general protocol for NMR analysis would involve dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃) and acquiring the spectra on a high-field NMR spectrometer.[6]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the isotopic enrichment of the compound.
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Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 137, confirming the incorporation of three deuterium atoms. The fragmentation pattern would be similar to that of the non-deuterated compound, with key fragments showing a mass shift of +3 where the deuterated methyl group is retained.
A typical protocol for GC-MS analysis would involve injecting a dilute solution of the compound onto a GC column to separate it from any impurities, followed by ionization and mass analysis.[6]
Safety and Handling
The safety precautions for 4'-Methylacetophenone-d3 are expected to be similar to those for 4'-methylacetophenone. It is harmful if swallowed and may cause skin irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][7][8]
